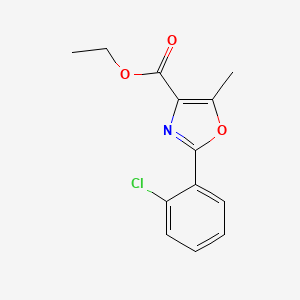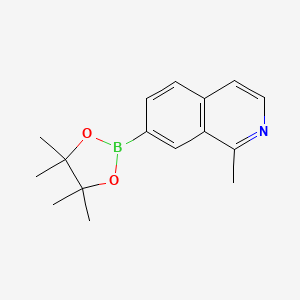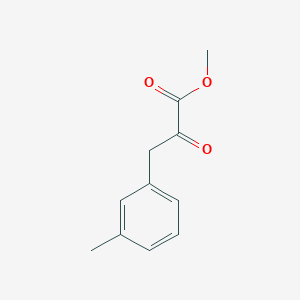
Methyl 2-oxo-3-(m-tolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxo-3-(m-tolyl)propanoate is an organic compound with the molecular formula C11H12O3. It is a derivative of propanoic acid and features a methyl group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-3-(m-tolyl)propanoate can be synthesized through several methods. One common method involves the esterification of 3-(m-tolyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of methyl acetate with m-tolylacetone, followed by acidification to yield the desired product. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-oxo-3-(m-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(m-tolyl)propanoic acid.
Reduction: 3-(m-tolyl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-oxo-3-(m-tolyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-oxo-3-(m-tolyl)propanoate depends on the specific reaction it undergoes. In esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The presence of the electron-withdrawing ester group enhances its reactivity towards nucleophiles.
In biological systems, the compound can be hydrolyzed by esterases to yield the corresponding acid and alcohol. This hydrolysis reaction is essential for its metabolism and subsequent biological activity.
Comparaison Avec Des Composés Similaires
Methyl 2-oxo-3-(m-tolyl)propanoate can be compared with other similar compounds such as:
Methyl 3-oxo-3-(p-tolyl)propanoate: This compound has a similar structure but with the methyl group in the para position. It exhibits similar reactivity but may have different physical properties due to the positional isomerism.
Ethyl 2-oxo-3-(m-tolyl)propanoate: This compound has an ethyl ester group instead of a methyl ester group. It may have different solubility and reactivity profiles.
Methyl 3-oxo-3-(o-tolyl)propanoate: This compound has the methyl group in the ortho position. It may exhibit different steric and electronic effects compared to the meta isomer.
Conclusion
This compound is a versatile compound with various applications in organic synthesis, scientific research, and industry Its reactivity and unique structure make it a valuable intermediate in the synthesis of complex molecules
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
methyl 3-(3-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H12O3/c1-8-4-3-5-9(6-8)7-10(12)11(13)14-2/h3-6H,7H2,1-2H3 |
Clé InChI |
ARWFVXOYLMQLRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



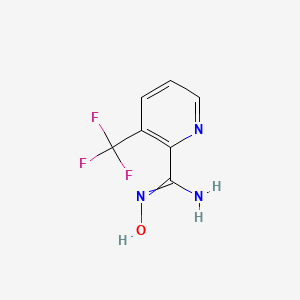
![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
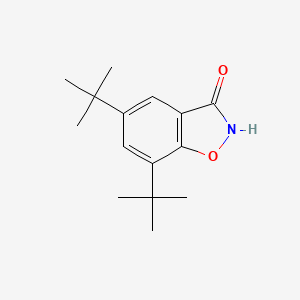
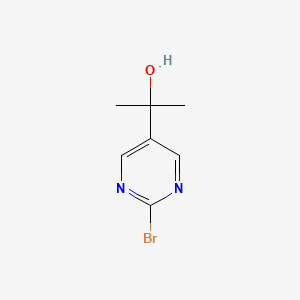

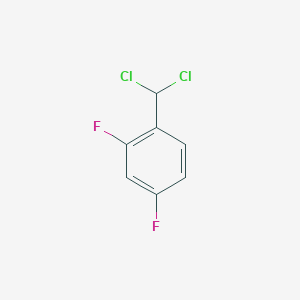

![2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688889.png)

![5-Bromo-7-methyl-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13688892.png)
